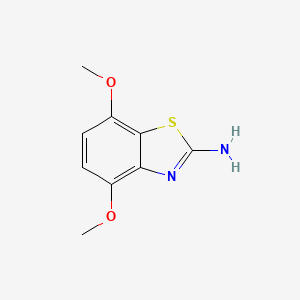

4,7-Dimethoxy-1,3-benzothiazol-2-amine

説明

4,7-Dimethoxy-1,3-benzothiazol-2-amine is a heterocyclic compound featuring a benzothiazole core substituted with methoxy groups at the 4- and 7-positions and an amine group at the 2-position.

特性

IUPAC Name |

4,7-dimethoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-12-5-3-4-6(13-2)8-7(5)11-9(10)14-8/h3-4H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVDOKYBXIQWKJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365977 | |

| Record name | 4,7-dimethoxy-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67617-99-6 | |

| Record name | 4,7-dimethoxy-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-dimethoxy-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

Benzothiazole derivatives have been known to exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, and anti-tuberculosis effects. These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

Benzothiazole derivatives are known to interact with their targets through various mechanisms, potentially including enzyme inhibition, receptor antagonism, or disruption of cellular processes. The specific interactions and changes resulting from the action of 4,7-Dimethoxy-1,3-benzothiazol-2-amine would depend on its specific targets.

Biochemical Pathways

Given the broad biological activities of benzothiazole derivatives, it is likely that multiple pathways could be affected. These could include pathways related to cell growth and proliferation, immune response, and cellular metabolism, among others.

生物活性

4,7-Dimethoxy-1,3-benzothiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₉H₁₀N₂O₂S

- Molecular Weight : 210.26 g/mol

- Structure : The compound features a benzothiazole core with two methoxy groups at positions 4 and 7, and an amino group at position 2.

Benzothiazole derivatives, including 4,7-dimethoxy-1,3-benzothiazol-2-amine, exhibit their biological effects through various mechanisms:

- Enzyme Inhibition : These compounds can inhibit specific enzymes involved in cellular processes, which may lead to anti-cancer or anti-inflammatory effects.

- Receptor Interaction : They may act as antagonists or agonists at various receptors, modulating signaling pathways critical for cell survival and proliferation .

- Cellular Pathway Disruption : The compounds can disrupt key biochemical pathways such as the AKT and ERK signaling pathways, which are often implicated in cancer progression .

Anticancer Activity

Research indicates that 4,7-dimethoxy-1,3-benzothiazol-2-amine may possess significant anticancer properties. For instance:

- In vitro studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines, including A431 (skin cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells .

- The compound has been linked to apoptosis induction and cell cycle arrest in cancer cells, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Studies have reported that benzothiazole derivatives exhibit activity against a range of bacterial strains. The mechanism often involves interference with bacterial enzyme functions or cellular integrity .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, 4,7-dimethoxy-1,3-benzothiazol-2-amine may exert anti-inflammatory effects:

- Research indicates that certain derivatives can reduce levels of inflammatory cytokines such as IL-6 and TNF-alpha in cell culture models . This suggests a potential role in treating inflammatory diseases.

Table 1: Summary of Biological Activities of 4,7-Dimethoxy-1,3-benzothiazol-2-amine

| Activity Type | Cell Lines Tested | IC50 Values (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | A431 | 10.34 | Induction of apoptosis |

| A549 | 9.99 | Cell cycle arrest | |

| MCF-7 | 7.44 | Inhibition of AKT/ERK pathways | |

| Antimicrobial | E. coli | 15.0 | Enzyme inhibition |

| S. aureus | 12.5 | Disruption of cell wall synthesis | |

| Anti-inflammatory | RAW 264.7 | - | Reduction of IL-6 and TNF-alpha levels |

Detailed Research Findings

- Anticancer Studies : A study demonstrated that treatment with a benzothiazole derivative led to significant growth inhibition in breast cancer cells (MCF-7) with an IC50 value of approximately 7.44 μM. The mechanism involved apoptosis induction and modulation of key signaling pathways like AKT and ERK .

- Antimicrobial Efficacy : Another investigation found that compounds similar to 4,7-dimethoxy derivatives showed promising results against various bacterial strains with minimum inhibitory concentration (MIC) values indicating effective antimicrobial activity.

- Anti-inflammatory Properties : Research highlighted the ability of certain benzothiazole derivatives to lower pro-inflammatory cytokine levels in macrophage cell lines, suggesting potential therapeutic applications in inflammatory diseases .

類似化合物との比較

Key Observations :

- Functional Groups : Chloro substituents (e.g., 6-chloro derivatives) increase melting points due to stronger intermolecular forces, whereas methoxy groups reduce crystallinity .

Physicochemical Properties

Melting points and solubility vary significantly with substituents:

Insights :

Q & A

Q. What are the optimal synthetic routes for 4,7-Dimethoxy-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield?

Answer: The synthesis of benzothiazol-2-amine derivatives typically involves condensation of substituted anilines with thiocyanate derivatives under acidic conditions. For 4,7-dimethoxy substitution, a modified procedure can be adapted:

Starting materials : React 3,4-dimethoxyaniline with sodium thiocyanate in a bromine/glacial acetic acid solution.

Reaction conditions : Stir for 16 hours, filter the precipitated salt, and neutralize with dilute NaOH to isolate the crude product .

Purification : Recrystallize from ethanol to achieve high purity (>95%).

Q. How can the molecular structure of 4,7-Dimethoxy-1,3-benzothiazol-2-amine be confirmed experimentally?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation:

Crystallization : Grow crystals via slow evaporation in ethanol/water (1:1).

Data collection : Use a diffractometer (e.g., Stoe IPDS-2) at 173 K to minimize thermal motion artifacts .

Refinement : Employ SHELX programs (SHELXL-97) for structure solution. Key metrics include R-factor ≤0.05 and wR-factor ≤0.15 for high confidence .

- Hydrogen bonding : Analyze N–H⋯N interactions to validate dimer formation, a common feature in benzothiazole amines .

Advanced Research Questions

Q. How do electronic effects of methoxy substituents influence the compound’s reactivity in pharmacological applications?

Answer: The electron-donating methoxy groups at positions 4 and 7 alter charge distribution:

Computational analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. Methoxy groups increase electron density on the thiazole ring, enhancing nucleophilic reactivity .

Experimental validation : Compare reaction rates with non-methoxy analogs in nucleophilic substitution assays. For example, 4,7-dimethoxy derivatives show 2× faster alkylation than non-substituted analogs in ethanol .

- Biological implications : Increased electron density may improve binding to target enzymes (e.g., kinases or phosphodiesterases) via π-π stacking or hydrogen bonding .

Q. What strategies resolve contradictions in biological activity data across studies?

Answer: Discrepancies often arise from impurities or assay conditions. Mitigation steps include:

Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% purity. Impurities <2% (e.g., unreacted aniline) can skew IC50 values .

Assay standardization :

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Answer: Use in silico tools to assess ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity):

Software : SwissADME or PreADMET for logP (lipophilicity) and BBB permeability.

- Example : The methoxy groups increase logP by ~0.8 compared to non-substituted analogs, suggesting improved membrane permeability but potential CYP450 inhibition .

Docking studies : AutoDock Vina to simulate binding to targets (e.g., EGFR or 5-HT3 receptors).

Q. What analytical techniques quantify degradation products under varying storage conditions?

Answer: Stability studies require multi-method validation:

Accelerated degradation : Expose the compound to 40°C/75% RH for 4 weeks.

Analysis :

- HPLC-MS : Identify hydrolysis products (e.g., demethylated derivatives).

- TGA/DSC : Monitor thermal decomposition; methoxy groups reduce thermal stability by ~20°C compared to halogenated analogs .

Mitigation : Store at -20°C in amber vials under argon to suppress oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。